![molecular formula C13H20Cl2N2O B3107123 1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride CAS No. 1609403-27-1](/img/structure/B3107123.png)
1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride
Vue d'ensemble
Description
“1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride” is a chemical compound with the molecular formula C13H20Cl2N2O . It is used in various scientific research and experiments .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride”, has been a topic of interest in recent years . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of “1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride” consists of 13 carbon atoms, 20 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom . The average mass of the molecule is 291.217 Da, and the monoisotopic mass is 290.095276 Da .Applications De Recherche Scientifique
Antimycobacterial Applications
Research on xanthone derivatives, including compounds structurally similar to 1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride, demonstrates significant antimycobacterial activity. Szkaradek et al. (2008) synthesized derivatives evaluated for their activity against M. tuberculosis. Among them, certain compounds exhibited high inhibition rates of M. tuberculosis growth, highlighting the potential of piperazine derivatives in treating tuberculosis and related mycobacterial infections Szkaradek et al., 2008.
Antidepressant and Anxiolytic Properties
Piperazine derivatives have been investigated for their potential in treating psychiatric disorders. Waszkielewicz et al. (2015) synthesized N‐(2‐methoxyphenyl)piperazine derivatives with significant affinities toward serotonergic receptors. These compounds demonstrated potent antidepressant-like activity in behavioral tests, suggesting their application in developing new therapeutic agents for depression and anxiety disorders Waszkielewicz et al., 2015.
Anticonvulsant Activity
The anticonvulsant potential of piperazine derivatives has also been a subject of scientific inquiry. Marona et al. (2009) explored the effects of certain 1,4-piperazine derivatives in seizure models, finding moderate effectiveness in increasing seizure thresholds. This line of research underscores the possibility of utilizing piperazine derivatives in developing anticonvulsant therapies Marona et al., 2009.
Cardiotropic Activity
Further investigations into the therapeutic potential of piperazine derivatives include their cardiotropic activity. Mokrov et al. (2019) synthesized a series of new 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines and assessed their cardiotropic effects. These studies reveal significant antiarrhythmic activity in specific derivatives, indicating their potential in addressing cardiovascular disorders Mokrov et al., 2019.
Propriétés
IUPAC Name |
1-[2-(4-chloro-2-methylphenoxy)ethyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O.ClH/c1-11-10-12(14)2-3-13(11)17-9-8-16-6-4-15-5-7-16;/h2-3,10,15H,4-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSOIMKGNLVTMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCN2CCNCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({2-[(4-Chlorophenyl)thio]ethyl}amino)ethanol hydrochloride](/img/structure/B3107044.png)
![2-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3107050.png)

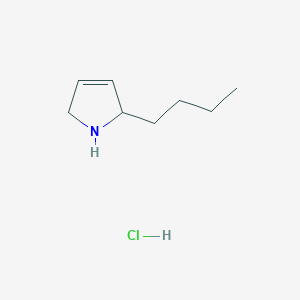
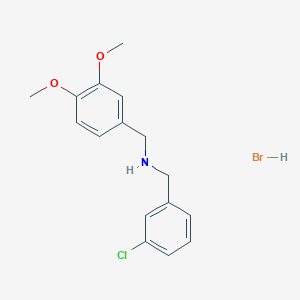
![1-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride](/img/structure/B3107076.png)
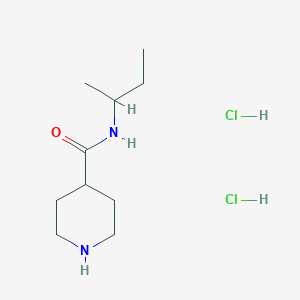


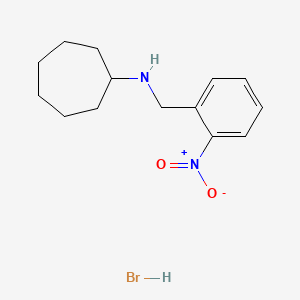
![{[5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride](/img/structure/B3107109.png)
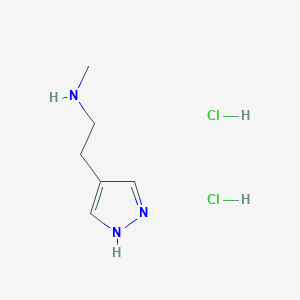
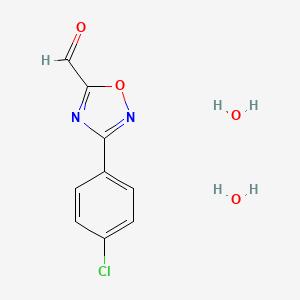
![{2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B3107128.png)